molecular formula C13H8ClNO3S B5761466 3-(4-chlorophenoxy)-1,2-benzisothiazole 1,1-dioxide

3-(4-chlorophenoxy)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B5761466
M. Wt: 293.73 g/mol
InChI Key: FWBMASBDPBHQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenoxy)-1,2-benzisothiazole 1,1-dioxide, commonly known as CBID, is a synthetic compound that belongs to the family of benzisothiazole derivatives. It was first synthesized in the 1970s and has since been widely studied for its potential applications in various fields of research. CBID is a versatile compound that exhibits a broad range of biological activities, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of CBID is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. CBID has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CBID has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Biochemical and Physiological Effects:
CBID exhibits a broad range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CBID has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. CBID has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, CBID has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of CBID is its versatility in terms of its potential applications in various fields of research. CBID exhibits a broad range of biological activities, making it an attractive candidate for further investigation. However, one limitation of CBID is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CBID. One area of interest is the development of CBID-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of CBID's potential as a herbicide and fungicide in agriculture. Additionally, there is interest in the use of CBID for the remediation of contaminated soil and water. Further research is needed to fully understand the mechanism of action of CBID and its potential applications in various fields of research.

Synthesis Methods

CBID can be synthesized through several methods, including the reaction of 4-chlorophenol with 2-mercaptobenzothiazole in the presence of a catalyst. The resulting product is then oxidized to form CBID. Another method involves the reaction of 4-chlorophenol with 2-chlorobenzothiazole in the presence of a base, followed by oxidation to form CBID.

Scientific Research Applications

CBID has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, CBID has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In agriculture, CBID has been studied for its potential use as a herbicide and fungicide. In environmental science, CBID has been investigated for its ability to degrade pollutants in soil and water.

properties

IUPAC Name

3-(4-chlorophenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-9-5-7-10(8-6-9)18-13-11-3-1-2-4-12(11)19(16,17)15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMASBDPBHQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)-1,2-benzothiazole 1,1-dioxide

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